Cas no 2020070-00-0 (3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid)
![3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid structure](https://www.kuujia.com/scimg/cas/2020070-00-0x500.png)
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
-
- Inchi: 1S/C16H25NO4/c1-14(2,3)21-13(20)17-6-4-11(5-7-17)15-8-16(9-15,10-15)12(18)19/h11H,4-10H2,1-3H3,(H,18,19)
- InChI Key: LKGBJQWYSKVMKC-UHFFFAOYSA-N
- SMILES: C(C12CC(C3CCN(C(=O)OC(C)(C)C)CC3)(C1)C2)(=O)O
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7472095-0.25g |
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxylic acid |
2020070-00-0 | 95.0% | 0.25g |
$1349.0 | 2025-03-10 | |
Enamine | EN300-7472095-0.05g |
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxylic acid |
2020070-00-0 | 95.0% | 0.05g |
$724.0 | 2025-03-10 | |
Enamine | EN300-37374094-0.05g |
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxylic acid |
2020070-00-0 | 0.05g |
$2288.0 | 2023-07-10 | ||
Enamine | EN300-7472095-1.0g |
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxylic acid |
2020070-00-0 | 95.0% | 1.0g |
$2724.0 | 2025-03-10 | |
Enamine | EN300-7472095-2.5g |
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxylic acid |
2020070-00-0 | 95.0% | 2.5g |
$5341.0 | 2025-03-10 | |
Enamine | EN300-37374094-2.5g |
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxylic acid |
2020070-00-0 | 2.5g |
$5341.0 | 2023-07-10 | ||
Enamine | EN300-37374094-10.0g |
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxylic acid |
2020070-00-0 | 10.0g |
$11716.0 | 2023-07-10 | ||
Enamine | EN300-37374094-1.0g |
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxylic acid |
2020070-00-0 | 1.0g |
$2724.0 | 2023-07-10 | ||
Aaron | AR023OTJ-500mg |
3-(N-BOC-PIPERIDIN-4-YL)BICYCLO[1.1.1]PENTANE-1-CARBOXYLIC ACID |
2020070-00-0 | 95% | 500mg |
$2947.00 | 2023-12-15 | |
Aaron | AR023OTJ-1g |
3-(N-BOC-PIPERIDIN-4-YL)BICYCLO[1.1.1]PENTANE-1-CARBOXYLIC ACID |
2020070-00-0 | 95% | 1g |
$3771.00 | 2023-12-15 |
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid Related Literature
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
Additional information on 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
Comprehensive Guide to 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS No. 2020070-00-0)
In the rapidly evolving field of pharmaceutical chemistry and drug discovery, 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS No. 2020070-00-0) has emerged as a compound of significant interest. This molecule, characterized by its unique bicyclo[1.1.1]pentane scaffold and tert-butoxycarbonyl (Boc) protected piperidine moiety, is widely utilized in medicinal chemistry for its potential applications in drug design and development. Researchers are particularly drawn to its structural features, which offer advantages in improving drug-like properties such as metabolic stability and bioavailability.
The 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a versatile intermediate in organic synthesis. Its bicyclo[1.1.1]pentane core is increasingly being explored as a bioisostere for aromatic rings or linear alkynes, addressing challenges related to molecular rigidity and lipophilicity in drug candidates. The presence of the Boc-protected piperidine group further enhances its utility, allowing for selective deprotection and functionalization under mild conditions, which is crucial for multi-step synthetic routes.
Recent trends in pharmaceutical research highlight the growing demand for novel sp3-rich scaffolds, and 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid fits perfectly into this paradigm. The compound's ability to serve as a building block for proteolysis targeting chimeras (PROTACs) and other targeted protein degraders has garnered attention, particularly in oncology and neurodegenerative disease research. Its structural complexity and functional group diversity make it an attractive candidate for fragment-based drug discovery approaches.
From a synthetic chemistry perspective, the preparation of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves innovative strategies to construct the strained bicyclo[1.1.1]pentane system. Modern synthetic methods emphasize atom economy and green chemistry principles, aligning with the pharmaceutical industry's push toward sustainable manufacturing. The compound's stability under various conditions makes it particularly valuable for long-term storage and transportation in pharmaceutical supply chains.
The physicochemical properties of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid contribute significantly to its pharmaceutical applications. With a molecular weight of 295.36 g/mol and a carboxylic acid functional group, it offers excellent water solubility at physiological pH, while the Boc group provides protection against unwanted reactions during synthetic transformations. These characteristics make it particularly useful in peptide mimetics and small molecule drug development, where controlled reactivity is essential.
In the context of current drug discovery challenges, 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid addresses several critical needs. Its application in overcoming the "flatland" problem of traditional aromatic compounds has been particularly noteworthy, as it provides three-dimensional complexity that can improve target engagement and selectivity. The pharmaceutical industry's shift toward more complex molecular architectures has positioned this compound as a valuable tool in addressing undruggable targets.
Quality control and analytical characterization of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involve advanced techniques such as HPLC, mass spectrometry, and NMR spectroscopy. The compound's purity is crucial for its applications in pharmaceutical research, with most commercial suppliers offering it at ≥95% purity. Recent advancements in analytical technology have enabled more precise characterization of its stereochemical properties and potential impurities, ensuring its reliable use in sensitive applications.
The market for 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has seen steady growth, driven by increasing research into novel drug modalities. Custom synthesis services and catalog suppliers have expanded their offerings to include derivatives and analogs of this compound, catering to the diverse needs of medicinal chemists. Pricing trends reflect its specialized nature, with costs varying based on purity levels and order quantities, typically ranging from research-scale milligrams to kilogram quantities for development programs.
Looking toward future applications, 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is poised to play a significant role in emerging therapeutic areas. Its potential in covalent inhibitor design, allosteric modulator development, and as a component of bifunctional molecules continues to be explored. As the pharmaceutical industry places greater emphasis on molecular innovation, this compound's unique structural features ensure its relevance in cutting-edge drug discovery efforts for years to come.
For researchers working with 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, proper handling and storage recommendations include protection from moisture and storage at 2-8°C under inert atmosphere. While not classified as hazardous, standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment. Its stability profile allows for convenient storage and shipment, making it accessible to research institutions worldwide.
2020070-00-0 (3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid) Related Products
- 2227688-45-9((2S)-2-(2-bromo-3-nitrophenyl)oxirane)
- 1173020-03-5(Metronidazole-13C2,15N2)
- 1021220-35-8(2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide)
- 97522-31-1((2S)-2-benzylpyrrolidine)
- 2839143-65-4(4-(3-Methoxycyclobutyl)piperidine hydrochloride)
- 901045-02-1(6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline)
- 1705841-70-8(4'-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-3-sulfonamide)
- 2137960-16-6(5-amino-1-cyclohexyl-1,2-dihydropyridin-2-one)
- 211692-51-2(4-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-amine)
- 98277-10-2(1,6-Dimethyl-1H-pyrazolo3,4-dpyrimidine)
